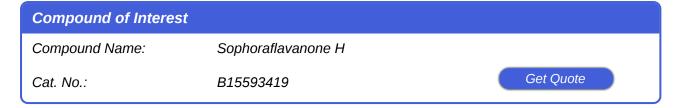


Comparative Spectroscopic Analysis of Sophoraflavanone H and Related Compounds

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of **Sophoraflavanone H**, a complex flavonostilbene, alongside several structurally related and more common flavonoids: Sophoraflavanone G, Naringenin, Kaempferol, and Genistein. This document is intended to serve as a practical reference for the identification and characterization of these and similar compounds. The guide summarizes key quantitative data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Detailed experimental protocols for these analytical techniques are also provided to support the replication and expansion of these findings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Sophoraflavanone H** and the selected related flavonoid compounds. These tables are designed for quick comparison of the characteristic signals and fragments obtained through various analytical techniques.

Table 1: ¹H-NMR Spectroscopic Data (δ ppm)



Compo und	H-2	H-3a	H-3b	H-5'	H-6'	Key Aromati c/Other Protons	Solvent
Sophorafl avanone H	5.40 (dd, J=12.8, 2.8 Hz)	3.09 (dd, J=17.2, 12.8 Hz)	2.78 (dd, J=17.2, 2.8 Hz)	6.36 (dd, J=8.4, 2.4 Hz)	7.09 (d, J=8.4 Hz)	12.01 (s, 5-OH), 6.01 (s, H-6), 7.21 (d, J=8.4 Hz, H-2"'), 6.84 (d, J=8.4 Hz, H-3"')	Acetone- d ₆
Sophorafl avanone G[1]	5.67 (dd, J=13.2, 2.7 Hz)	3.00 (dd, J=17.0, 13.2 Hz)	2.79 (dd, J=17.0, 2.7 Hz)	6.46 (d, J=2.2 Hz)	7.40 (d, J=8.4 Hz)	12.21 (s, 5-OH), 6.05 (s, H-6), 6.50 (dd, J=8.4, 2.2 Hz, H-5')	Not Specified
Naringeni n	5.43	3.26	2.69	6.81	7.32	12.20 (5- OH), 10.80 (7- OH), 9.60 (4'- OH), 5.90 (H- 6, H-8)	DMSO-d6
Kaempfe rol	-	-	-	6.90	8.08	12.49 (5- OH), 10.78 (7- OH), 10.10 (4'-	DMSO-d6



			OH), 9.35 (3- OH), 6.18 (d, J=1.8 Hz, H-6), 6.43 (d, J=1.8 Hz, H-8)	
Genistein	6.82	7.38	12.97 (s, 5-OH), 10.91 (s, 7-OH), 9.61 (s, 4'-OH), 8.33 (s, H-2), 6.39 (s, H-8), 6.23 (s, H-6)	DMSO-d6

Table 2: ¹³C-NMR Spectroscopic Data (δ ppm)



Comp ound	C-2	C-3	C-4	C-5	C-7	C-4'	Key Quater nary Carbo ns	Solven t
Sophor aflavan one H	79.7	43.5	197.1	165.1	168.1	158.6	102.7 (C-10), 164.7 (C-9), 115.8 (C-1'), 121.2 (C-1"'), 156.4 (C-4"')	Aceton e-d ₆
Naringe nin	79.1	42.1	196.4	163.7	167.1	157.7	102.1 (C-10), 164.3 (C-9), 129.8 (C-1')	DMSO- d ₆
Kaempf erol	147.5	136.5	176.6	161.5	164.5	160.0	103.8 (C-10), 156.9 (C-9), 122.6 (C-1')	DMSO- d ₆
Geniste in	154.3	121.2	180.3	162.1	164.5	157.5	104.7 (C-4a), 157.8 (C-8a), 122.3 (C-1')	DMSO- d ₆



Table 3: UV-Visible Spectroscopic Data (λmax, nm)

Compound	Band I	Band II	Solvent
Sophoraflavanone H	328	288	Methanol
Naringenin	326 (sh), 289	225	Methanol
Kaempferol	366	266	Methanol[2]
Genistein	335 (sh)	265	Not Specified

Table 4: FT-IR Spectroscopic Data (v. cm⁻¹)

Compound	O-H Stretch	C=O Stretch	C=C Aromatic	C-O Stretch
Sophoraflavanon e H	3378	1636	1517, 1489	1206, 1162
Naringenin	3290, 3117	1626	1583, 1517	1255, 1176
Kaempferol	3420, 3206	1655	1613, 1568	1221, 1177
Genistein	3410, 3260	1653	1615, 1570	1245, 1181

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	[M+H] ⁺ (Calculated)	[M+H]+ (Observed)	Key Fragment Ions	lonization Method
Sophoraflava none H	С30Н24О8	513.1544	513.1542	287, 227	HR-ESI-MS
Naringenin	C15H12O5	273.0757	273.0763	153, 121	ESI-MS
Kaempferol	C15H10O6	287.0550	287.0552	259, 231, 153	ESI-MS
Genistein	C15H10O5	271.0601	271.0606	243, 215, 153	ESI-MS

Experimental Protocols



The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Vis Spectroscopy

- Sample Preparation: A stock solution of the flavonoid sample is prepared by dissolving approximately 1 mg of the compound in 10 mL of spectroscopic grade methanol. This stock solution is then diluted to a final concentration of approximately 10-20 μg/mL.
- Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.
- Data Acquisition: The spectrophotometer is blanked using the same solvent (methanol) as used for the sample. The UV-Vis spectrum is then recorded over a wavelength range of 200-500 nm.
- Data Analysis: The wavelengths of maximum absorbance (λmax) for Band I (typically 300-390 nm) and Band II (typically 240-280 nm) are identified from the spectrum.

FT-IR Spectroscopy

- Sample Preparation: Approximately 1-2 mg of the dry, powdered flavonoid sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.
- Data Acquisition: A background spectrum of the empty sample compartment is first collected.
 The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The positions (in cm⁻¹) of key vibrational bands, such as O-H stretching, C=O stretching, aromatic C=C stretching, and C-O stretching, are identified and their intensities are noted.

NMR Spectroscopy



- Sample Preparation: Approximately 5-10 mg of the flavonoid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.
- Data Acquisition:
 - ¹H-NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
 - ¹³C-NMR: The spectrum is acquired using a proton-decoupling pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H-NMR.
- Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. For ¹H-NMR, the multiplicity (s, d, dd, t, m) and coupling constants (J in Hz) are also determined.

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the flavonoid sample (approximately 1-10 μg/mL) is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system and an electrospray ionization (ESI) source is used.
- Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through the LC system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy.

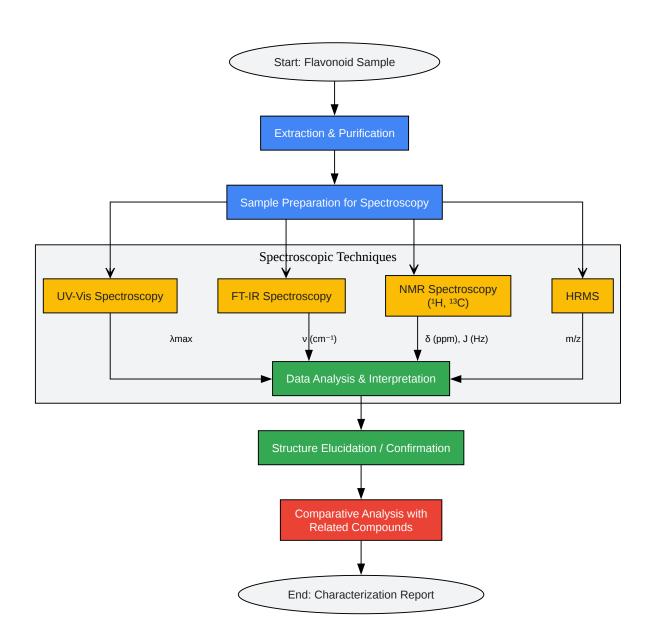


• Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental composition of the molecule. The mass-to-charge ratios (m/z) of any significant fragment ions are also recorded to aid in structural elucidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of flavonoids.





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Workflow for Comparative Spectroscopic Analysis



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